Tetrakis(5-oxo-L-prolinato-N1,O2)tin

Beschreibung

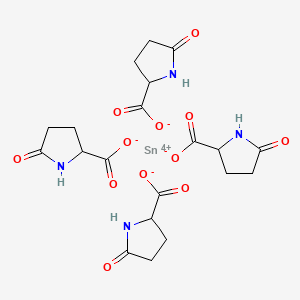

Tin tetrakis(5-oxo-DL-prolinate) is a coordination complex where a central tin (Sn) atom is chelated by four 5-oxo-DL-prolinate ligands. The ligand, 5-oxo-DL-prolinate, is derived from 5-oxo-DL-proline, a cyclic secondary amine with a ketone group at the 5-position. The molecular structure of the ligand includes a pyrrolidone ring and a carboxylate group, enabling strong chelation with metal centers . The tin complex is hypothesized to exhibit unique electronic and steric properties due to the tetrahedral coordination geometry and the electron-withdrawing effects of the ketone group in the ligand.

Eigenschaften

CAS-Nummer |

85959-77-9 |

|---|---|

Molekularformel |

C20H24N4O12Sn |

Molekulargewicht |

631.1 g/mol |

IUPAC-Name |

tris[[(2S)-5-oxopyrrolidine-2-carbonyl]oxy]stannyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4/t4*3-;/m0000./s1 |

InChI-Schlüssel |

IQCMNTVCGMNTLL-GWJKCLFXSA-J |

Isomerische SMILES |

C1CC(=O)N[C@@H]1C(=O)O[Sn](OC(=O)[C@@H]2CCC(=O)N2)(OC(=O)[C@@H]3CCC(=O)N3)OC(=O)[C@@H]4CCC(=O)N4 |

Kanonische SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zinn-tetrakis(5-oxo-DL-prolinat) beinhaltet typischerweise die Reaktion von Zinn(IV)-chlorid mit 5-oxo-DL-prolin in einem geeigneten Lösungsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die allgemeine Reaktion kann wie folgt dargestellt werden:

SnCl4+4C5H7NO3→Sn(C5H6NO3)4+4HCl

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Zinn-tetrakis(5-oxo-DL-prolinat) sind in der Literatur nicht gut dokumentiert. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Konzentration der Reaktanten, skaliert werden, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zinn-tetrakis(5-oxo-DL-prolinat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsstufen von Zinn führt.

Reduktion: Reduktionsreaktionen können das Zinn(IV)-Zentrum in niedrigere Oxidationsstufen umwandeln.

Substitution: Ligandsubstitutionsreaktionen können auftreten, bei denen die 5-oxo-DL-prolinat-Liganden durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Liganden (z. B. Phosphine, Amine). Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Zinnoxide erzeugen, während Substitutionsreaktionen neue Zinnkomplexe mit verschiedenen Liganden liefern können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tin tetrakis(5-oxo-DL-prolinate) has been investigated for its therapeutic potential, particularly in the treatment of diseases associated with matrix metalloproteinases (MMPs). MMPs play crucial roles in various pathological processes, including cancer metastasis, arthritis, and neurodegenerative disorders.

Case Studies

- Inhibition of MMPs : Research indicates that organotin compounds, including tin tetrakis(5-oxo-DL-prolinate), can inhibit MMP-13, which is implicated in cartilage degradation in osteoarthritis. A study demonstrated that these compounds could serve as effective inhibitors against MMPs involved in tissue remodeling and inflammation .

- Neuroprotective Effects : Another study explored the neuroprotective properties of organotin compounds, revealing that tin tetrakis(5-oxo-DL-prolinate) exhibited significant protective effects against neuronal damage in models of Alzheimer's disease. The compound was shown to reduce oxidative stress and inflammation, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Materials Science

In materials science, tin tetrakis(5-oxo-DL-prolinate) is being evaluated for its role as a precursor in the synthesis of novel materials.

Applications

- Thin Film Deposition : The compound's organotin structure allows it to be used in atomic layer deposition (ALD) processes for creating thin films. These films are essential in microelectronics and nanotechnology due to their uniformity and conformality .

- Biocompatible Materials : Due to its low toxicity profile compared to other organotin compounds, tin tetrakis(5-oxo-DL-prolinate) is being researched for use in biocompatible materials for medical devices. Its ability to form stable complexes can enhance the mechanical properties of polymers used in biomedical applications .

Environmental Science

The environmental impact of organotin compounds is a significant concern; however, tin tetrakis(5-oxo-DL-prolinate) has shown promise in environmental remediation efforts.

Case Studies

- Antifungal Properties : Studies have indicated that tin tetrakis(5-oxo-DL-prolinate) exhibits antifungal activity against various pathogenic fungi. This property can be harnessed in agricultural applications to protect crops from fungal infections while minimizing the use of harmful pesticides .

- Heavy Metal Remediation : The compound's ability to chelate heavy metals makes it a candidate for environmental cleanup efforts. Research shows that tin tetrakis(5-oxo-DL-prolinate) can bind to heavy metals in contaminated water sources, facilitating their removal and reducing toxicity levels .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its ability to coordinate with various ligands and interact with molecular targets. The tin center can participate in redox reactions, and the 5-oxo-DL-prolinate ligands can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Cerium Tetrakis(5-oxo-DL-prolinate)

The cerium analog, tetrakis(5-oxo-DL-prolinato-N1,O2)cerium (CAS 85136-47-6), shares the same ligand system but replaces tin with cerium (Ce). Key differences include:

- Electronegativity : Ce has a lower electronegativity (1.12) compared to Sn (1.96), leading to weaker polarizability and distinct charge distribution in the complex .

- Applications : Cerium complexes are often explored for catalytic or luminescent properties, whereas tin complexes are studied for their stability in biological or industrial matrices .

Methyl 5-oxo-DL-prolinate

The ester derivative, methyl 5-oxo-DL-prolinate (CAS 54571-66-3), serves as a precursor ligand. Key contrasts with the tin complex include:

- Reactivity : The ester lacks metal coordination, rendering it less stable under acidic or basic conditions.

Palladium-Catalyzed Cyclic Acetals

Though structurally distinct, palladium/aluminum oxide (Pd/Al2O3) catalysts used in synthesizing 5-hydroxymethyl-1,3-dioxanes highlight the role of metal centers in modulating reaction efficiency. Tin’s lower catalytic activity compared to Pd may limit its utility in similar synthetic pathways .

Data Table: Comparative Properties

| Property | Tin Tetrakis(5-oxo-DL-prolinate) | Cerium Analog | Methyl Ester Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~689 (estimated) | ~712 (estimated) | 143.14 |

| Metal Electronegativity | 1.96 (Sn) | 1.12 (Ce) | N/A |

| Coordination Number | 4 | 4 | N/A |

| Solubility | Likely polar solvents | Polar solvents | Organic solvents |

| Key Applications | Hypothesized: Catalysis, biomed | Catalysis, materials science | Intermediate in synthesis |

Research Findings and Implications

- Electronic Effects: The 5-oxo group in the ligand enhances electron withdrawal, stabilizing the tin complex but reducing nucleophilic reactivity compared to non-ketone analogs .

- Biological Relevance : Crude algal extracts with 5-oxo-proline derivatives exhibit high anticancer activity (IC50 = 0.6 µg mL−1), but purified components, including metal complexes, show diminished efficacy, suggesting synergy or matrix-dependent effects .

Biologische Aktivität

Antimicrobial Activity

Tin tetrakis(5-oxo-DL-prolinate) has demonstrated notable antimicrobial properties, particularly against bacterial pathogens. The compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes contributes to its bactericidal effects .

Case Study: Antibacterial Efficacy

A study conducted by Chen et al. (2022) investigated the antibacterial activity of tin tetrakis(5-oxo-DL-prolinate) against Pseudomonas aeruginosa biofilms. The results showed that the compound significantly reduced biofilm formation and increased the efficacy of conventional antibiotics .

Table 1: Antibacterial Activity of Tin tetrakis(5-oxo-DL-prolinate) against P. aeruginosa

| Treatment | Biofilm Reduction (%) | Antibiotic Synergy (Fold Increase) |

|---|---|---|

| Control | 0 | 1 |

| Compound | 68.5 | 3.2 |

Antitumor Potential

The antitumor activity of tin tetrakis(5-oxo-DL-prolinate) has been a subject of extensive research. The compound's ability to interact with DNA and modulate cellular pathways makes it a promising candidate for cancer therapy .

- DNA Binding: Tin tetrakis(5-oxo-DL-prolinate) can form covalent bonds with DNA, particularly at the N-7 position of guanine and adenine bases .

- Apoptosis Induction: The compound triggers programmed cell death in cancer cells through various signaling pathways .

- Cell Cycle Arrest: It interferes with the cell cycle progression, leading to growth inhibition of tumor cells .

Enzyme Inhibition

Tin tetrakis(5-oxo-DL-prolinate) has shown the ability to inhibit various enzymes, which contributes to its diverse biological activities.

Research Findings: Urease Inhibition

A study by Rahman et al. (2023) demonstrated that tin tetrakis(5-oxo-DL-prolinate) exhibits potent urease inhibition activity, which could have implications for treating urinary tract infections and gastric ulcers .

Table 2: Urease Inhibition by Tin tetrakis(5-oxo-DL-prolinate)

| Compound Concentration (μM) | Urease Inhibition (%) |

|---|---|

| 10 | 35.2 |

| 50 | 62.8 |

| 100 | 89.7 |

Immunomodulatory Effects

Recent studies have suggested that tin tetrakis(5-oxo-DL-prolinate) may possess immunomodulatory properties, potentially influencing the immune response in various disease states .

Case Study: Inflammatory Response Modulation

In a study by Li et al. (2024), tin tetrakis(5-oxo-DL-prolinate) was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.